N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
This compound is an oxalamide derivative characterized by a 4-ethylphenyl group at the N1 position and a 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl substituent at the N2 position. Though direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with oxalamides studied for antiviral, flavor-enhancing, and enzyme-modulating applications .
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-2-18-11-13-19(14-12-18)25-23(28)22(27)24-16-15-20-8-6-7-17-26(20)31(29,30)21-9-4-3-5-10-21/h3-5,9-14,20H,2,6-8,15-17H2,1H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSPOQANMRAVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Phenylsulfonyl)piperidine
Starting Materials : Piperidine (0.1 mol), phenylsulfonyl chloride (0.12 mol), triethylamine (0.15 mol).
Procedure :
Piperidine is dissolved in dichloromethane (DCM, 200 mL) under nitrogen. Phenylsulfonyl chloride is added dropwise at 0°C, followed by triethylamine. The mixture is stirred for 12 hours at room temperature. The organic layer is washed with 1M HCl (2×100 mL) and brine, dried over Na₂SO₄, and concentrated.
Yield : 85–90% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the piperidine’s secondary amine attacks the electrophilic sulfur in phenylsulfonyl chloride. Triethylamine neutralizes HCl, driving the reaction forward.
Alkylation to Form 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine
Starting Materials : 1-(Phenylsulfonyl)piperidine (0.1 mol), 2-bromoethylamine hydrobromide (0.15 mol), K₂CO₃ (0.3 mol).
Procedure :
The piperidine intermediate is dissolved in acetonitrile (150 mL). K₂CO₃ and 2-bromoethylamine hydrobromide are added, and the mixture is refluxed for 24 hours. After filtration and solvent removal, the crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield : 70–75%.
Key Challenges :
Oxalamide Coupling with 4-Ethylphenylamine
Starting Materials : 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine (0.05 mol), 4-ethylphenylamine (0.055 mol), oxalyl chloride (0.06 mol).
Procedure :
Oxalyl chloride is added to anhydrous DCM (100 mL) at -10°C. The amine intermediate is added slowly, followed by 4-ethylphenylamine. The reaction is stirred for 6 hours, then quenched with ice water. The organic layer is dried and concentrated. Purification via recrystallization (methanol/water) yields the final product.
Yield : 60–65%.
Optimization Notes :
- Low temperatures (-10°C) prevent over-chlorination.
- A 10% molar excess of 4-ethylphenylamine ensures complete coupling.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent Volume | 200–300 mL | 500–1000 L |
| Temperature Control | Cryostatic bath | Jacketed reactor with PID |
| Purification | Column chromatography | Crystallization & filtration |
| Purity | >95% (HPLC) | >99% (QC specifications) |
Key Adjustments for Scale-Up :
- Continuous Flow Synthesis : Reduces reaction time by 40% and improves heat dissipation.
- Automated pH Control : Enhances reproducibility in sulfonylation and alkylation steps.
- In-Line Analytics : UV-Vis and FTIR monitors ensure real-time quality assurance.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm. Retention time: 8.2 min.
- Impurity Profile : <1% unreacted amine, <0.5% chlorinated byproducts.
Challenges and Mitigation Strategies
Low Yield in Oxalamide Coupling
Root Cause : Competing side reactions between oxalyl chloride and residual moisture.
Solution : Rigorous drying of solvents and substrates over molecular sieves.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
The compound N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide represents a significant area of interest in medicinal chemistry, particularly due to its potential therapeutic applications and biological activities. This article explores its applications in scientific research, including synthesis methods, biological mechanisms, and relevant case studies.
Structural Overview
- IUPAC Name : this compound
- Molecular Formula : C22H30N2O3S
- Molecular Weight : 398.56 g/mol
The compound features a complex structure that includes:
- A piperidine ring, which is known for its role in various pharmacological activities.
- An oxalamide linkage that enhances the compound's stability and solubility.
- A phenylsulfonyl group that may contribute to its interaction with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Piperidine Derivative : The initial step involves synthesizing the piperidine derivative through cyclization reactions.
- Introduction of Phenylsulfonyl Group : This is achieved via nucleophilic substitution reactions involving phenylsulfonyl chloride.
- Formation of Oxalamide Linkage : The final step includes reacting the intermediate with oxalyl chloride to form the oxalamide bond under controlled conditions.
Reaction Conditions
The reactions are usually conducted in organic solvents with the presence of catalysts to optimize yield and purity. Temperature control is crucial during the synthesis process to prevent degradation of sensitive intermediates.
Therapeutic Potential
Research indicates that this compound may exhibit:
- Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for developing new antibiotics.
Study 1: Anticonvulsant Properties
In a recent study evaluating the anticonvulsant activity of related oxalamide derivatives, compounds similar to this compound demonstrated significant protective effects in animal models of epilepsy. The study highlighted the potential for these compounds to serve as effective treatments for seizure disorders.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on specific enzymes related to cancer metabolism. Results indicated that it could significantly reduce the activity of enzymes like nicotinamide N-methyltransferase, which is implicated in various cancers. This positions the compound as a potential therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxalamides
Antiviral Oxalamides
Compounds in and feature N1-(4-chlorophenyl) or N1-(4-chloro-3-fluorophenyl) groups paired with thiazolyl-piperidine or pyrrolidine substituents. For example:
- N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (6) : Exhibits antiviral activity targeting HIV entry via CD4-binding site inhibition. Its thiazolyl-piperidine group and hydroxylmethyl substituent enhance solubility and target engagement .
- Comparison: The target compound lacks a thiazole ring but incorporates a phenylsulfonyl group, which may reduce polarity and alter binding kinetics.
Table 1: Antiviral Oxalamides vs. Target Compound
Flavor-Enhancing Oxalamides
and highlight N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a potent umami agonist approved for flavor applications. S336’s pyridinylethyl and dimethoxybenzyl groups optimize receptor (hTAS1R1/hTAS1R3) binding .
Enzyme-Targeting Oxalamides
describes analogs like N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) , which inhibit stearoyl-CoA desaturase (SCD). These compounds prioritize halogenated aryl groups and methoxyphenethyl chains for enzyme binding .
- Comparison: The target compound’s phenylsulfonyl group could introduce steric hindrance absent in SCD inhibitors.
Sulfonamide-Containing Analogs
These compounds exhibit opioid-like activity, highlighting the pharmacological versatility of sulfonamide-piperidine motifs .
- Comparison : The target compound’s oxalamide linker distinguishes it from W-15/W-18’s sulfonamide cores, suggesting divergent biological targets.
Key Structural Determinants of Activity
- N1 Substituents : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance antiviral activity via polar interactions, while alkyl/alkoxy groups (e.g., 4-ethylphenyl, 4-methoxyphenethyl) optimize flavor or enzyme inhibition .
- N2 Substituents : Piperidine/thiazolyl combinations improve antiviral potency, whereas pyridinylethyl or methoxyphenethyl chains are critical for flavor or SCD inhibition .
- Polar Groups : Hydroxylmethyl or acetyl groups enhance solubility, whereas sulfonyl groups may reduce metabolic stability .
Biological Activity
N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound's structure includes several key functional groups:
- Piperidine Ring : Contributes to its pharmacological properties.
- Phenylsulfonyl Group : Enhances interaction capabilities with biological targets.
- Oxalamide Moiety : Provides stability and influences biological activity.
The molecular formula is , with a molecular weight of approximately 342.45 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The phenylsulfonyl group is crucial for binding, while the piperidine ring and oxalamide moiety enhance the compound's overall stability and efficacy .
Antimicrobial Activity
Research has shown that derivatives of oxalamide compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar activity .
Neuropharmacological Effects
Compounds with a piperidine structure have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The interaction with muscarinic receptors suggests a possible role in modulating neurotransmission .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of oxalamide derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound showed promising inhibitory effects .
- Neuroprotective Properties : In vitro studies have indicated that certain piperidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Intermediate : This is achieved through nucleophilic substitution reactions.
- Introduction of the Phenylsulfonyl Group : Sulfonylation reactions using phenylsulfonyl chloride are employed.
- Formation of the Oxalamide Linkage : This involves condensation reactions between the amine and oxalyl chloride.
Optimizing these steps is crucial for maximizing yield and purity in both laboratory and industrial settings .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Significant inhibition against Staphylococcus aureus and E. coli |
| Neuroprotective Properties | Potential protective effects against oxidative stress in neuronal cells |
| Mechanism of Action | Interaction with receptors influencing neurotransmission |
Q & A
Q. What are the standard protocols for synthesizing N1-(4-ethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
The synthesis typically involves multi-step organic reactions, including coupling of the oxalamide core with functionalized piperidine and aryl groups. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to couple precursors .
- Piperidine sulfonylation : Introduce the phenylsulfonyl group via nucleophilic substitution under anhydrous conditions .
- Purification : Chromatography (e.g., flash column) or crystallization to achieve >95% purity . Characterization via H/C NMR and mass spectrometry is critical for structural validation .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Spectroscopy : NMR (H, C) to identify proton/carbon environments and verify substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths, angles, and stereochemistry .
Q. What in vitro assays are used to screen its biological activity?
Common assays include:
- Enzyme inhibition : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Receptor binding : Radioligand displacement assays to assess affinity for GPCRs or nuclear receptors .
- Cell viability assays : MTT or ATP-based assays for anticancer/antiproliferative activity in cancer cell lines .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up?
Advanced strategies include:
- Continuous flow reactors : Improve reaction efficiency and reduce side products during piperidine sulfonylation or amide coupling .
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to maximize yield .
- Hybrid purification : Combine chromatography with recrystallization in mixed solvents (e.g., ethanol/water) to enhance purity .
Q. How to resolve contradictions in binding affinity data across different assays?
Contradictions may arise from assay-specific conditions. Mitigation approaches:
- Orthogonal validation : Compare surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking to assess binding kinetics and thermodynamics .
- Buffer optimization : Test pH, ionic strength, and co-solvents (e.g., DMSO) to mimic physiological conditions .
- Proteomic profiling : Use pull-down assays with mass spectrometry to identify off-target interactions .
Q. What computational methods support structure-activity relationship (SAR) studies?
Key methodologies:
- Molecular docking : Predict binding poses with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
- QSAR modeling : Corrogate substituent effects (e.g., ethylphenyl vs. chlorophenyl) on bioactivity using Hammett constants or 3D descriptors .
- MD simulations : Analyze conformational stability of the oxalamide core in aqueous/lipid bilayers over nanosecond timescales .
Q. How does the sulfonyl-piperidine moiety influence pharmacokinetic properties?
The sulfonyl group enhances:
- Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects .
- Solubility : Polar sulfonyl group improves aqueous solubility compared to non-sulfonylated analogs .
- Target engagement : Piperidine’s rigidity optimizes spatial orientation for receptor binding, as seen in analogous kinase inhibitors .
Methodological Considerations
- Data reproducibility : Replicate key assays (e.g., enzyme inhibition) across ≥3 independent experiments to account for batch-to-batch variability .
- Contradictory bioactivity : If anti-inflammatory effects conflict with cytotoxicity data, perform transcriptomic profiling to identify pathway-specific effects .
- Scalability challenges : Pilot-scale reactions (1–10 g) should prioritize solvent recovery and waste minimization to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
